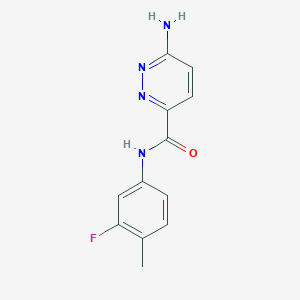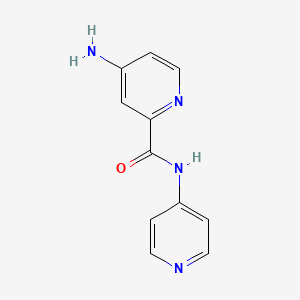![molecular formula C15H21NO3S B7554859 3-[1-(3-Thiophen-2-ylpropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7554859.png)
3-[1-(3-Thiophen-2-ylpropanoyl)piperidin-4-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(3-Thiophen-2-ylpropanoyl)piperidin-4-yl]propanoic acid, also known as TPPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-[1-(3-Thiophen-2-ylpropanoyl)piperidin-4-yl]propanoic acid involves its binding to the NMDA receptor, leading to the modulation of its activity. Specifically, 3-[1-(3-Thiophen-2-ylpropanoyl)piperidin-4-yl]propanoic acid binds to the glycine site of the receptor, enhancing its activity and promoting the release of neurotransmitters. In cancer cells, 3-[1-(3-Thiophen-2-ylpropanoyl)piperidin-4-yl]propanoic acid induces apoptosis by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins. In immune cells, 3-[1-(3-Thiophen-2-ylpropanoyl)piperidin-4-yl]propanoic acid modulates the activity of various signaling pathways, including the NF-κB pathway, leading to the regulation of cytokine production and immune cell activation.
Biochemical and Physiological Effects
3-[1-(3-Thiophen-2-ylpropanoyl)piperidin-4-yl]propanoic acid has been shown to have various biochemical and physiological effects, depending on the research application. In neuroscience, 3-[1-(3-Thiophen-2-ylpropanoyl)piperidin-4-yl]propanoic acid has been shown to enhance learning and memory processes, as well as promote neuroprotection. In oncology, 3-[1-(3-Thiophen-2-ylpropanoyl)piperidin-4-yl]propanoic acid has been shown to induce apoptosis and inhibit cell proliferation, leading to the inhibition of tumor growth. In immunology, 3-[1-(3-Thiophen-2-ylpropanoyl)piperidin-4-yl]propanoic acid has been shown to modulate the activity of immune cells, leading to the regulation of cytokine production and immune cell activation.
Advantages and Limitations for Lab Experiments
3-[1-(3-Thiophen-2-ylpropanoyl)piperidin-4-yl]propanoic acid has several advantages for lab experiments, including its high purity and stability, as well as its ability to modulate the activity of various signaling pathways. However, 3-[1-(3-Thiophen-2-ylpropanoyl)piperidin-4-yl]propanoic acid also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on 3-[1-(3-Thiophen-2-ylpropanoyl)piperidin-4-yl]propanoic acid, including its potential applications in the treatment of neurological disorders, cancer, and autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-[1-(3-Thiophen-2-ylpropanoyl)piperidin-4-yl]propanoic acid, as well as its potential side effects and toxicity. Finally, the development of new synthesis methods for 3-[1-(3-Thiophen-2-ylpropanoyl)piperidin-4-yl]propanoic acid could lead to the production of more potent and selective compounds for various research applications.
Conclusion
In conclusion, 3-[1-(3-Thiophen-2-ylpropanoyl)piperidin-4-yl]propanoic acid is a chemical compound with significant potential for various scientific research applications, including neuroscience, oncology, and immunology. Its ability to modulate the activity of various signaling pathways makes it an attractive target for drug development and further research. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 3-[1-(3-Thiophen-2-ylpropanoyl)piperidin-4-yl]propanoic acid involves a multi-step process that includes the reaction of 3-thiophen-2-ylpropanoic acid with piperidine, followed by the reaction of the resulting compound with acetic anhydride. The final product is obtained by the hydrolysis of the acetyl group. The synthesis of 3-[1-(3-Thiophen-2-ylpropanoyl)piperidin-4-yl]propanoic acid has been optimized to achieve high yields and purity, making it suitable for various research applications.
Scientific Research Applications
3-[1-(3-Thiophen-2-ylpropanoyl)piperidin-4-yl]propanoic acid has been extensively studied for its potential applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, 3-[1-(3-Thiophen-2-ylpropanoyl)piperidin-4-yl]propanoic acid has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in learning and memory processes. In oncology, 3-[1-(3-Thiophen-2-ylpropanoyl)piperidin-4-yl]propanoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In immunology, 3-[1-(3-Thiophen-2-ylpropanoyl)piperidin-4-yl]propanoic acid has been shown to modulate the activity of immune cells, including T cells and macrophages.
properties
IUPAC Name |
3-[1-(3-thiophen-2-ylpropanoyl)piperidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c17-14(5-4-13-2-1-11-20-13)16-9-7-12(8-10-16)3-6-15(18)19/h1-2,11-12H,3-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZHPUOMDPIQMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)O)C(=O)CCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(3-Thiophen-2-ylpropanoyl)piperidin-4-yl]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7554781.png)

![3-[1-[2-(2-Bicyclo[2.2.1]heptanyl)acetyl]piperidin-2-yl]propanoic acid](/img/structure/B7554803.png)
![3-[1-(2-Pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7554809.png)
![3-[1-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B7554818.png)
![3-[1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl]propanoic acid](/img/structure/B7554824.png)
![3-[1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554830.png)
![3-[1-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B7554838.png)


![3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7554857.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(5-bromofuran-2-yl)prop-2-enoate](/img/structure/B7554867.png)
![3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B7554875.png)
![3-[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7554886.png)